molecular formula C15H14N4O3 B2888094 2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034419-94-6

2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2888094
M. Wt: 298.302
InChI Key: RTRNZBWAOOEOKR-UHFFFAOYSA-N
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Description

2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Structural Characterization and Synthesis

Crystal Structure Analysis : The crystal structure of a related compound showcases the planarity between isoxazole and benzene rings, highlighting intramolecular hydrogen bonding and delocalized orbitals that contribute to its stability. This structural insight is crucial for understanding molecular interactions and designing derivatives with improved properties (Rodier et al., 1993).

Synthesis and Anticancer Activity : Compounds with structural similarities have been synthesized and evaluated for anticancer activity against various cancer cell lines, showcasing moderate to excellent anticancer activity. This research demonstrates the potential of such compounds in therapeutic applications, particularly in oncology (Ravinaik et al., 2021).

Biological Activities

Antimicrobial and Anticancer Properties : Several studies focus on the antimicrobial and anticancer activities of benzamide derivatives and related compounds. These compounds have shown considerable potential in inhibiting bacterial growth and demonstrating anticancer properties, suggesting their utility in developing new antimicrobial and anticancer agents (Desai et al., 2016).

Supramolecular Gelators : Research into N-(thiazol-2-yl)benzamide derivatives explores their gelation behavior, focusing on the role of methyl functionality and S⋯O interaction. These findings are pertinent to developing materials with specific physical properties, useful in various applications including drug delivery systems (Yadav & Ballabh, 2020).

Chemical Synthesis and Reactions

Synthetic Routes and Chemical Reactions : Detailed synthetic pathways provide insights into creating substituted benzamides and related heterocyclic compounds. These synthetic strategies are foundational for chemical synthesis, enabling the creation of a wide range of compounds for further evaluation in various biological applications (Latthe & Badami, 2007).

properties

IUPAC Name

2-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-9-5-3-4-6-11(9)15(20)16-8-13-17-14(19-22-13)12-7-10(2)21-18-12/h3-7H,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRNZBWAOOEOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

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